molecular formula C25H21Cl2P B072981 (4-Chlorobenzyl)triphenylphosphonium chloride CAS No. 1530-39-8

(4-Chlorobenzyl)triphenylphosphonium chloride

Cat. No.: B072981
CAS No.: 1530-39-8
M. Wt: 423.3 g/mol
InChI Key: RAHOAHBOOHXRDY-UHFFFAOYSA-M
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Description

(4-Chlorobenzyl)triphenylphosphonium chloride is a chemical compound with the molecular formula C25H21Cl2P. It is a white crystalline powder and is known for its use in various chemical reactions, particularly in the synthesis of other compounds .

Safety and Hazards

“(4-Chlorobenzyl)triphenylphosphonium chloride” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, or vapor. After handling, it is advised to wash hands and skin thoroughly. Protective gloves, eye protection, and face protection should be worn when handling this chemical .

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Chlorobenzyl)triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with 4-chlorobenzyl chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is often carried out in a solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of high-pressure reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorobenzyl)triphenylphosphonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in Wittig reactions, the product is typically an alkene .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorobenzyl)triphenylphosphonium chloride is unique due to the presence of the 4-chlorobenzyl group, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of certain compounds that require this specific functional group .

Properties

IUPAC Name

(4-chlorophenyl)methyl-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClP.ClH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHOAHBOOHXRDY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934650
Record name [(4-Chlorophenyl)methyl](triphenyl)phosphanium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1530-39-8
Record name Phosphonium, [(4-chlorophenyl)methyl]triphenyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1530-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorobenzyl)triphenylphosphonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(4-Chlorophenyl)methyl](triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-chlorobenzyl)triphenylphosphonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.753
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred solution of 158 g, (0.6 mole) of triphenylphosphine in 800 ml of xylene is treated with 97 g of 4-chlorobenzyl chloride. The resulting solution is heated (product begins to crystallize at this point) and refluxed for six hours. After standing overnight at room temperature, the solid is filtered, washed with xylene and then with ethyl acetate, and dried in a desiccator to yield 161 g of colorless solid [(4-chlorophenyl)methyl]triphenylphosphonium chloride; m.p. 283°-285°.
Quantity
0.6 mol
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

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